Ethyl 4-(Difluoromethyl)benzoate

Lipophilicity LogP Physicochemical property

Ethyl 4-(Difluoromethyl)benzoate (CAS: 1274904-07-2; 64747-71-3) is a fluorinated benzoate ester with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol. The compound features a difluoromethyl (-CHF2) group at the para position of the benzoate ring, distinguishing it from non-fluorinated and trifluoromethylated analogs.

Molecular Formula C10H10F2O2
Molecular Weight 200.185
CAS No. 1274904-07-2; 64747-71-3
Cat. No. B2615262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(Difluoromethyl)benzoate
CAS1274904-07-2; 64747-71-3
Molecular FormulaC10H10F2O2
Molecular Weight200.185
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C(F)F
InChIInChI=1S/C10H10F2O2/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6,9H,2H2,1H3
InChIKeyWISBDSSXPQJMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(Difluoromethyl)benzoate: Physicochemical Properties and Building Block Role


Ethyl 4-(Difluoromethyl)benzoate (CAS: 1274904-07-2; 64747-71-3) is a fluorinated benzoate ester with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol [1]. The compound features a difluoromethyl (-CHF2) group at the para position of the benzoate ring, distinguishing it from non-fluorinated and trifluoromethylated analogs. Its computed physicochemical properties include a density of ~1.2 g/mL, a boiling point of ~251.9°C at 760 mmHg, and a predicted LogP of approximately 3.1 [2]. These properties position it as an intermediate lipophilic building block for organic synthesis, medicinal chemistry, and materials science applications where controlled fluorination is required.

Why Ethyl 4-(Difluoromethyl)benzoate Cannot Be Casually Substituted by Trifluoromethyl or Non-Fluorinated Analogs


Substituting Ethyl 4-(Difluoromethyl)benzoate with its trifluoromethyl (-CF3) analog (ethyl 4-(trifluoromethyl)benzoate, CAS 583-02-8) or non-fluorinated ethyl benzoate introduces measurable changes in key physicochemical properties that affect synthetic compatibility, solubility, and downstream molecular behavior [1]. The -CHF2 group confers a LogP of approximately 3.1, compared to ~3.5 for the -CF3 analog, representing a ~13% reduction in calculated lipophilicity [2][3]. This difference directly influences partitioning behavior in biphasic reactions, membrane permeability in biological assays, and chromatographic retention times. Additionally, the -CHF2 group is a known carboxylic acid bioisostere, capable of participating in hydrogen bonding as a weak donor, whereas the -CF3 group is purely hydrophobic and metabolically inert [4]. Generic substitution without accounting for these differences can lead to altered reaction kinetics, unexpected solubility profiles, and compromised structure-activity relationships in target applications.

Quantitative Comparative Evidence: Ethyl 4-(Difluoromethyl)benzoate vs. Trifluoromethyl and Non-Fluorinated Analogs


Calculated Lipophilicity (LogP) of Ethyl 4-(Difluoromethyl)benzoate vs. Trifluoromethyl Analog

Ethyl 4-(Difluoromethyl)benzoate (target) exhibits a calculated LogP of 3.10, compared to 3.5 for ethyl 4-(trifluoromethyl)benzoate, representing a ~13% lower lipophilicity [1][2]. The -CHF2 group provides intermediate hydrophobicity relative to -CF3 and non-fluorinated (-H) analogs.

Lipophilicity LogP Physicochemical property Fluorination

Hydrogen Bond Donor Capacity of the Difluoromethyl Group in Ethyl 4-(Difluoromethyl)benzoate

The -CHF2 group in Ethyl 4-(Difluoromethyl)benzoate functions as a weak hydrogen bond donor (HBD) due to the polarized C-H bond adjacent to two electronegative fluorine atoms [1]. In contrast, the -CF3 group in ethyl 4-(trifluoromethyl)benzoate is incapable of hydrogen bond donation and functions solely as a hydrophobic, metabolically inert substituent. The -CHF2 group is also recognized as a bioisostere of the carboxylic acid (-COOH) moiety, a property not shared by -CF3.

Hydrogen bonding Bioisostere Molecular recognition SAR

Physical State and Handling Characteristics: Ethyl 4-(Difluoromethyl)benzoate vs. Carboxylic Acid Precursor

Ethyl 4-(Difluoromethyl)benzoate is a liquid at room temperature with a predicted melting point of 7.75°C, a density of ~1.2 g/mL, and a boiling point of ~251.9°C at 760 mmHg [1]. Its carboxylic acid analog, 4-(difluoromethyl)benzoic acid (CAS 55805-21-5), is a crystalline solid at room temperature. The ester form offers distinct handling advantages for liquid-phase synthetic workflows.

Physical property Handling Synthetic intermediate Formulation

Priority Application Scenarios for Ethyl 4-(Difluoromethyl)benzoate Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization Requiring Intermediate Lipophilicity (LogP ~3.1) and H-Bond Donor Capacity

When a lead series requires a para-substituted benzoate building block with lipophilicity between that of non-fluorinated (LogP lower) and trifluoromethyl (LogP ~3.5) analogs, Ethyl 4-(Difluoromethyl)benzoate provides the optimal intermediate value (LogP 3.10) [1][2]. Additionally, the -CHF2 group can serve as a weak hydrogen bond donor and carboxylic acid bioisostere, enabling interactions with target proteins that -CF3 cannot achieve [3]. This makes the compound particularly valuable for modulating ADME properties without complete metabolic inertness.

Synthetic Methodology: Liquid-Phase Parallel Synthesis and Automated Dispensing Workflows

As a room-temperature liquid (mp 7.75°C predicted, density ~1.2 g/mL) [1], Ethyl 4-(Difluoromethyl)benzoate is well-suited for automated liquid handling systems and parallel synthesis platforms. Its physical state eliminates the need for solid weighing and dissolution steps required for the carboxylic acid precursor or related solid benzoate analogs, streamlining high-throughput experimentation in medicinal chemistry and process development laboratories.

Analytical Chemistry: Method Development and System Suitability Testing

The compound's distinct GC-MS spectral fingerprint, as catalogued in the Wiley Registry of Mass Spectral Data and KnowItAll Mass Spectral Library [1], makes it a useful reference standard for analytical method development, particularly for LC-MS and GC-MS assays monitoring fluorinated aromatic ester intermediates. Its well-defined retention characteristics (derived from LogP 3.10 and bp ~251.9°C) provide a benchmark for optimizing chromatographic separations of structurally related fluorinated benzoates.

Materials Science: Exploration of Liquid Crystalline Phase Components

Patent literature (DE 3807823 A1) identifies difluorobenzoate esters of the general class as suitable components of liquid-crystalline phases [1]. Ethyl 4-(Difluoromethyl)benzoate, as a representative member of this class with a para-difluoromethyl substituent, may serve as a synthetic entry point or reference compound for developing new liquid crystalline materials for electro-optical display applications. The specific substitution pattern and ester functionality offer distinct mesogenic properties compared to other alkyl or fluoroalkyl benzoates.

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